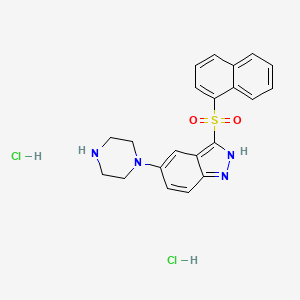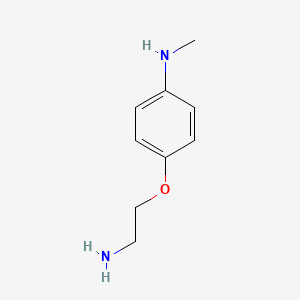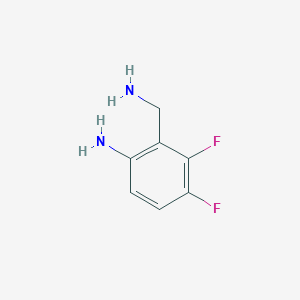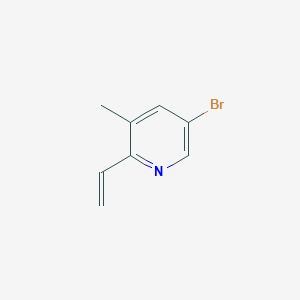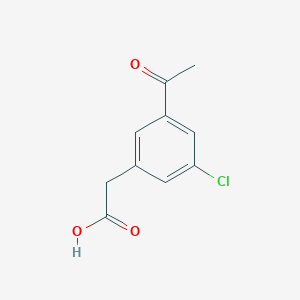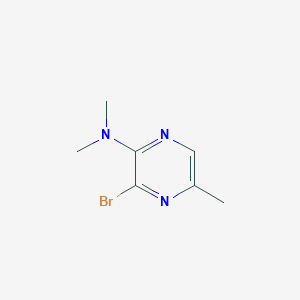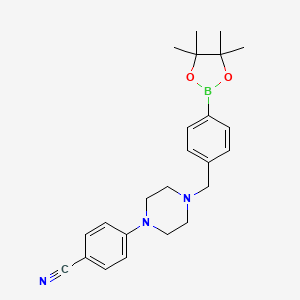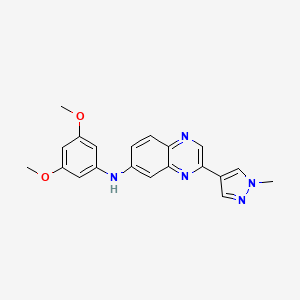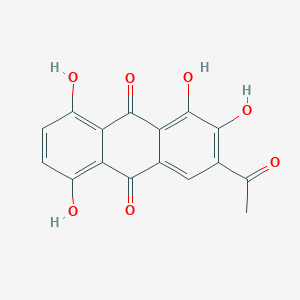
3-Acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its four hydroxyl groups and an acetyl group attached to the anthracene core. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione typically involves the acetylation of 1,2,5,8-tetrahydroxyanthracene-9,10-dione. This can be achieved through the reaction of 1,2,5,8-tetrahydroxyanthracene-9,10-dione with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of the compound can yield hydroquinone derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Ester or ether derivatives of the original compound.
科学研究应用
3-Acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit protein kinase CK2, an enzyme involved in various cellular processes including cell growth and survival. The inhibition occurs through competitive binding at the enzyme’s active site, preventing the phosphorylation of target proteins and thereby disrupting cellular signaling pathways.
相似化合物的比较
1,2,5,8-Tetrahydroxyanthracene-9,10-dione: Lacks the acetyl group but shares the anthraquinone core structure.
1,4-Dihydroxyanthracene-9,10-dione: Another anthraquinone derivative with hydroxyl groups at different positions.
Alizarin: A well-known dye with a similar anthraquinone structure but different functional groups.
Uniqueness: 3-Acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione is unique due to the presence of both acetyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its vibrant color make it valuable in both scientific research and industrial applications.
属性
CAS 编号 |
92468-57-0 |
|---|---|
分子式 |
C16H10O7 |
分子量 |
314.25 g/mol |
IUPAC 名称 |
3-acetyl-1,2,5,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H10O7/c1-5(17)6-4-7-10(16(23)14(6)21)15(22)12-9(19)3-2-8(18)11(12)13(7)20/h2-4,18-19,21,23H,1H3 |
InChI 键 |
IGSPSMKFVRFYSB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
![Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B13133579.png)
![9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-](/img/structure/B13133583.png)
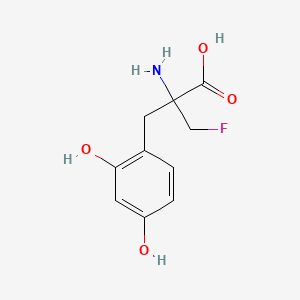
![5-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133598.png)
